molecular formula C11H10N4O2S B12220452 N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide CAS No. 6835-91-2

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B12220452
CAS No.: 6835-91-2
M. Wt: 262.29 g/mol
InChI Key: OIUCXRBETJTIKN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4-acetamidophenyl)thiourea with chloroacetic acid under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

6835-91-2

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C11H10N4O2S/c1-7(16)13-8-2-4-9(5-3-8)14-11(17)10-6-12-18-15-10/h2-6H,1H3,(H,13,16)(H,14,17)

InChI Key

OIUCXRBETJTIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NSN=C2

Origin of Product

United States

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